molecular formula C9H13NS B13803605 N,N-Dimethyl-3-(methylsulfanyl)aniline CAS No. 2552-33-2

N,N-Dimethyl-3-(methylsulfanyl)aniline

Cat. No.: B13803605
CAS No.: 2552-33-2
M. Wt: 167.27 g/mol
InChI Key: OTIDSYZPXOTMOC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Organosulfur Chemistry

Aromatic amines are a cornerstone of the chemical industry, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. chemicalbook.com The nitrogen atom's lone pair of electrons in aromatic amines can participate in the aromatic system, influencing the ring's reactivity towards electrophilic substitution. researchgate.net The dimethylamino group in N,N-Dimethyl-3-(methylsulfanyl)aniline is a strong activating group, directing electrophiles primarily to the ortho and para positions.

Organosulfur compounds are also of immense importance in organic chemistry, with sulfur's ability to exist in various oxidation states leading to a rich and diverse chemistry. The methylsulfanyl group (-SCH₃) in the target molecule is a thioether, which can undergo oxidation to form sulfoxides and sulfones, further expanding its synthetic utility. The introduction of a sulfur-containing substituent to an aromatic amine can significantly modify its electronic properties and reactivity.

Significance of this compound as a Synthetic Building Block and Research Target

The true significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. While specific, large-scale industrial applications are not widely documented, its structure suggests its utility in several research areas.

General methods for the N,N-dimethylation of anilines are well-established and can be applied to the synthesis of the title compound from 3-(methylsulfanyl)aniline. These methods include reactions with methylating agents such as dimethyl sulfate (B86663) or methyl iodide, or through catalytic processes using methanol (B129727) or dimethyl carbonate as the methyl source. researchgate.netresearchgate.netrsc.org The starting material, 3-(methylsulfanyl)aniline, is commercially available and has been used in the synthesis of phenyl azobenzene (B91143) sulfonamide derivatives, indicating a potential application area for its N,N-dimethylated counterpart in dye chemistry. sigmaaldrich.com

The combination of the dimethylamino and methylsulfanyl groups makes this compound a valuable precursor for creating molecules with specific electronic and photophysical properties. These properties are of interest in the development of functional dyes and materials for electronics. The general reactivity of N,N-dimethylaniline, a closely related compound, includes undergoing electrophilic substitution reactions such as nitration and formylation, and serving as a precursor to triarylmethane dyes. orgsyn.orgwikipedia.org It is plausible that this compound could undergo similar transformations, leading to a diverse range of substituted derivatives with tailored properties.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound3-(Methylthio)anilineN,N-Dimethylaniline
CAS Number 2552-33-2 chemicalbook.com1783-81-9 sigmaaldrich.com121-69-7 nbinno.comactylis.com
Molecular Formula C₉H₁₃NS chemicalbook.comC₇H₉NS sigmaaldrich.comC₈H₁₁N nbinno.com
Molecular Weight 167.27 g/mol chemicalbook.com139.22 g/mol sigmaaldrich.com121.18 g/mol nbinno.com
Boiling Point Not available163-165 °C/16 mmHg sigmaaldrich.com193-194 °C nbinno.com
Density Not available1.13 g/mL at 25 °C sigmaaldrich.com0.956 g/mL at 20 °C chemicalbook.com
Refractive Index Not availablen20/D 1.637 sigmaaldrich.comn20/D 1.5582 thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2552-33-2

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N,N-dimethyl-3-methylsulfanylaniline

InChI

InChI=1S/C9H13NS/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3

InChI Key

OTIDSYZPXOTMOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)SC

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 3 Methylsulfanyl Aniline and Its Analogues

Conventional Synthetic Routes to N,N-Dimethyl-3-(methylsulfanyl)aniline

Formation of the Aniline (B41778) Core

The foundational step in the synthesis of this compound is the formation of the aniline core. A common and well-established method for creating an aniline derivative is through the reduction of a corresponding nitroaromatic compound. For the target molecule, this would typically start with a meta-substituted nitrobenzene (B124822). For instance, a synthetic route could begin with 3-nitrothioanisole, which is then reduced to 3-(methylsulfanyl)aniline. This reduction can be achieved using various reducing agents, such as metal catalysts like Raney nickel with hydrogen gas, or other chemical reducing agents. liv.ac.uk A patent for the synthesis of a related compound, 3-chloro-2-methylaniline, describes the reduction of 6-chloro-2-nitrotoluene using a polysulfide solution. google.com

Introduction of the Dimethylamine (B145610) Functionality

Once the aniline core, such as 3-(methylsulfanyl)aniline, is obtained, the next step is the introduction of the dimethylamine group. This is typically achieved through N-alkylation of the primary amine. A historical method for the N,N-dimethylation of aniline, first reported in 1850, involves heating aniline with iodomethane. wikipedia.org Another common laboratory and industrial method is the reaction of aniline with dimethyl sulfate (B86663). chemicalbook.com In this process, dimethyl sulfate is added to a solution of the aniline, followed by the addition of a base like sodium hydroxide (B78521) to neutralize the acidic byproducts. chemicalbook.com The reaction of aniline with trimethyl phosphate (B84403) is another effective method for N,N-dimethylation. youtube.com A more direct industrial process involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org

Installation of the Methylsulfanyl Group

The introduction of the methylsulfanyl group onto the aniline ring is another critical step. This can be achieved through several synthetic strategies. One approach involves the palladium-catalyzed coupling of an aryl halide with a thiol or thiolate. This method is effective for forming aryl sulfides and shows good functional group tolerance. nih.gov For instance, N,N-dimethyl-3-bromoaniline could be reacted with methanethiol (B179389) in the presence of a palladium catalyst to yield this compound. Another strategy involves the reaction of a diazonium salt, derived from the corresponding aniline, with a sulfur-containing reagent.

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced and green approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

Catalytic Strategies for N-Alkylation and Sulfanylation

Modern synthetic chemistry has seen the emergence of powerful catalytic systems for N-alkylation and sulfanylation reactions. These methods often offer higher selectivity and milder reaction conditions compared to conventional approaches.

The N-methylation of anilines using methanol as a C1 source is a prominent example of a green catalytic strategy, as the only byproduct is water. nih.govresearchgate.net Various transition metal catalysts, including those based on ruthenium, have been shown to be highly effective for this transformation. nih.govrsc.org For example, a (DPEPhos)RuCl2PPh3 catalyst has demonstrated excellent performance in the N-methylation of a range of aniline derivatives with methanol under weakly basic conditions, affording high yields of the corresponding N-methylated products. nih.gov Similarly, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions. rsc.org Skeletal copper-based catalysts have also been developed for the selective N-methylation of amines using methanol. researchgate.net

For the introduction of the methylsulfanyl group, palladium-catalyzed cross-coupling reactions represent an advanced approach. A combination of a palladium-N-heterocyclic carbene (NHC) catalyst can effectively aminate aryl sulfides with anilines, showcasing the versatility of palladium catalysis in C-N bond formation. kyoto-u.ac.jpdntb.gov.uanih.gov

Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines with Methanol
Catalyst SystemBaseTemperature (°C)Time (h)Substrate ScopeReported Yields (%)Reference
(DPEPhos)RuCl2PPh3Cs2CO3Not specified12Various substituted anilines95-98 nih.gov
Cyclometalated Ru-complexNaOH60Not specifiedAnilineHigh rsc.org
Skeletal Cu-based catalystNot specifiedVariesVariesWide range of aminesHigh researchgate.net
Manganese pincer-complexCatalytic amount12024Various aniline derivativesGood to excellent lookchem.com

Electrochemical Synthesis Pathways for Derivatives

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. These techniques use electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. The electrochemical reduction of nitrobenzenes to anilines is a well-established process that can be performed with high yield and selectivity. orientjchem.org This method provides a greener route to the aniline core. By controlling the pH of the reaction, the reduction of nitrobenzene can be directed to yield aniline in acidic conditions. orientjchem.org

Continuous-Flow Synthesis Methodologies for Related Compounds

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits are particularly relevant for reactions involving hazardous intermediates or highly exothermic processes, which are common in the synthesis of substituted anilines.

A notable example relevant to the synthesis of this compound analogues is the continuous-flow process for preparing m-nitrothioanisole. This process begins with the diazotization of m-nitroaniline to form a diazonium salt. Due to the potentially explosive nature of diazonium salts, their generation and immediate consumption in a continuous-flow system significantly minimizes safety risks associated with their accumulation. cdnsciencepub.comresearchgate.net The subsequent steps involve an azo-coupling with sodium thiomethoxide, followed by a dediazoniation to yield the final m-nitrothioanisole product in high yield. cdnsciencepub.comresearchgate.net The use of a biphasic flow system in the azo-coupling stage has been shown to inhibit the formation of side products effectively. cdnsciencepub.com

Other related continuous-flow methodologies applicable to the synthesis of aniline derivatives include the selective hydrogenation of nitroarenes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high selectivity in the reduction of a nitro group without affecting other sensitive functional groups. nih.gov For instance, packed-bed reactors containing immobilized catalysts can be used for the continuous reduction of aromatic nitro compounds to the corresponding anilines under mild conditions, avoiding the need for high-pressure hydrogen gas and expensive metal catalysts. nsf.gov These methodologies highlight the potential for developing safe, efficient, and scalable continuous-flow syntheses for this compound and its derivatives.

Derivatization Strategies from this compound

Electrophilic Aromatic Substitution Pathways

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of its two substituents: the dimethylamino group (-NMe₂) and the methylsulfanyl group (-SMe).

The dimethylamino group is a strongly activating substituent and a powerful ortho, para-director. This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. nih.gov This effect increases the electron density at the positions ortho (C2 and C6) and para (C4) to the dimethylamino group, making them more susceptible to attack by electrophiles.

The methylsulfanyl group is also an ortho, para-director, although it is considered a weakly activating group. The sulfur atom's lone pairs can also participate in resonance to stabilize the arenium ion, directing incoming electrophiles to the ortho (C2) and para (C4) positions relative to itself.

In this compound, the substitution pattern is as follows:

Positions ortho to -NMe₂ are C2 and C6.

Position para to -NMe₂ is C4.

Positions ortho to -SMe are C2 and C4.

Position para to -SMe is C6.

Under non-acidic conditions, the powerful activating and directing effect of the dimethylamino group is expected to dominate. Therefore, electrophilic substitution would be strongly directed to the C2, C4, and C6 positions, which are all activated by at least one of the groups, and in most cases, by both. The powerful resonance effect of the -NMe₂ group typically leads to substitution primarily at the para position (C4) and to a lesser extent at the ortho positions (C2, C6), with steric hindrance from the substituents potentially influencing the ratio of ortho to para products.

A critical consideration arises in strongly acidic media, such as the nitric acid/sulfuric acid mixture used for nitration . Under these conditions, the basic dimethylamino group is protonated to form the anilinium ion (-N⁺HMe₂). This protonated group is no longer an activating, ortho, para-director. Instead, it becomes a strongly deactivating, meta -director due to its powerful electron-withdrawing inductive effect. cdnsciencepub.com In this scenario, the directing influence shifts. The -N⁺HMe₂ group will direct incoming electrophiles to the C5 position, while the methylsulfanyl group continues to direct to the C2, C4, and C6 positions. The outcome of the reaction will depend on the balance between the deactivating effect of the anilinium ion and the activating effect of the methylsulfanyl group. Nitration of N,N-dimethylaniline itself under these conditions famously yields a significant amount of the meta-nitro product. cdnsciencepub.com

The Vilsmeier-Haack reaction , a common method for the formylation of electron-rich aromatic rings, is another relevant electrophilic substitution. researchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). Given the electron-rich nature of this compound, it is expected to be a good substrate for this reaction. The regioselectivity would be directed by the strongly activating dimethylamino group, leading to formylation at the para position (C4). researchgate.net

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionConditionsDominant Directing GroupPredicted Major Product Position(s)
Halogenation (e.g., Bromination)Neutral / Non-acidic-NMe₂ (strong o,p-director)C4 (para to -NMe₂), C2/C6 (ortho to -NMe₂)
NitrationStrongly Acidic (e.g., HNO₃/H₂SO₄)-N⁺HMe₂ (m-director) vs. -SMe (o,p-director)Complex mixture, C5 (meta to -N⁺HMe₂) and C2/C4/C6
Vilsmeier-Haack FormylationStandard (POCl₃/DMF)-NMe₂ (strong o,p-director)C4 (para to -NMe₂)

Modifications of the Methylsulfanyl Group

The methylsulfanyl group (-SMe) in this compound is susceptible to oxidation, providing a pathway to synthesize derivatives with sulfoxide (B87167) or sulfone moieties. These functional groups significantly alter the electronic properties and potential applications of the molecule.

The oxidation of aryl methyl sulfides to sulfoxides and subsequently to sulfones is a well-established transformation. The selectivity of the oxidation—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry and temperature.

Oxidation to Sulfoxide: Selective oxidation to the corresponding sulfoxide, N,N-dimethyl-3-(methylsulfinyl)aniline, requires mild oxidizing agents. Common reagents for this transformation include one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (B1199274) (NaIO₄). nih.gov Photocatalytic methods and enzymatic systems have also been developed for the highly selective oxidation of thioanisole (B89551) derivatives to their sulfoxides, minimizing over-oxidation to the sulfone. cdnsciencepub.comresearchgate.net These methods often proceed under mild conditions with high yields.

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) to the sulfone, N,N-dimethyl-3-(methylsulfonyl)aniline, can be achieved using stronger oxidizing agents or a stoichiometric excess of the oxidant. Using two or more equivalents of m-CPBA is a common laboratory method for converting sulfides directly to sulfones. nih.gov Other powerful oxidants like hydrogen peroxide in the presence of a suitable catalyst can also effect this transformation.

It is important to note that the presence of the dimethylamino group introduces a potential site for a competing oxidation reaction, namely the formation of an N-oxide. Careful selection of reaction conditions is therefore crucial to achieve selective oxidation at the sulfur atom.

Oxidation Reactions of the Methylsulfanyl Group
Target ProductTypical Reagents and ConditionsStoichiometry of Oxidant
N,N-Dimethyl-3-(methylsulfinyl)aniline (Sulfoxide)m-CPBA at low temperature (e.g., 0°C); NaIO₄; Photocatalytic oxidation~1 equivalent
N,N-Dimethyl-3-(methylsulfonyl)aniline (Sulfone)m-CPBA at room temperature; H₂O₂ with catalyst≥2 equivalents

Reactions at the Dimethylamino Nitrogen

The nitrogen atom of the dimethylamino group in this compound is a reactive center, capable of undergoing oxidation to form an N-oxide or N-dealkylation reactions.

N-Oxide Formation: Tertiary anilines can be oxidized to their corresponding N-oxides using various oxidizing agents. Hydrogen peroxide, Caro's acid (peroxymonosulfuric acid), or peroxy acids like m-CPBA are commonly employed for this transformation. The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidant. The resulting N-oxide, this compound N-oxide, is a versatile intermediate. For example, aniline N-oxides can be used in group transfer reactions to achieve regioselective halogenation of the aromatic ring under specific conditions. nsf.gov

N-Dealkylation: The removal of one or both methyl groups from the dimethylamino function is known as N-dealkylation. This transformation converts the tertiary amine into a secondary or primary amine, respectively, which can then be used for further functionalization. Chemical methods for N-dealkylation often involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. nih.gov More recently, photochemical and transition-metal-catalyzed methods have been developed to achieve N-dealkylation under milder conditions. acs.org For instance, photoredox catalysis can promote the aerobic N-dealkylation of various tertiary amines, including complex anilines, with high functional group tolerance. acs.org The reaction of N,N-dimethylaniline with certain oxidizing agents can also lead to N-demethylation, yielding N-methylaniline derivatives as products. cdnsciencepub.comcdnsciencepub.com

Reactions Occurring at the Dimethylamino Nitrogen
Reaction TypeProductTypical Reagents/Methods
N-OxidationThis compound N-oxideH₂O₂, m-CPBA, Caro's acid
N-DealkylationN-Methyl-3-(methylsulfanyl)anilineCyanogen bromide, Chloroformates, Photoredox catalysis

Reaction Chemistry and Mechanistic Investigations Involving N,n Dimethyl 3 Methylsulfanyl Aniline

Reactivity Profiles of the Aromatic Amine Moiety

The N,N-dimethylamino group is a powerful electron-donating group that significantly influences the reactivity of the aromatic ring and also possesses its own nucleophilic character.

Electrophilic Reactions of the Activated Aromatic Ring (e.g., Friedel-Crafts limitations)

The N,N-dimethylamino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. fiveable.mewikipedia.orgorganicchemistrytutor.com The methylsulfanyl group is also generally an ortho, para-director; however, the directing effect of the N,N-dimethylamino group is overwhelmingly dominant. latech.edu Consequently, electrophilic attack on N,N-Dimethyl-3-(methylsulfanyl)aniline is expected to occur at positions 2, 4, and 6 (ortho and para to the dimethylamino group).

Despite this high activation, certain standard electrophilic aromatic substitution reactions face significant limitations.

Friedel-Crafts Limitations: Friedel-Crafts alkylation and acylation reactions are generally incompatible with highly basic aromatic amines like N,N-dimethylaniline. researchgate.net The Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily forms a complex with the basic lone pair of electrons on the nitrogen atom. This interaction converts the activating -N(CH₃)₂ group into a deactivating -N⁺(CH₃)₂AlCl₃ group, which passivates the aromatic ring towards electrophilic attack and directs substitution to the meta position. acs.org

Nitration: The nitration of N,N-dimethylaniline in a typical mixture of concentrated nitric acid and sulfuric acid does not yield the expected ortho and para products. stackexchange.comdoubtnut.com Under these strongly acidic conditions, the dimethylamino group is protonated to form the anilinium ion, -N⁺H(CH₃)₂. This group is strongly electron-withdrawing and deactivating, directing the incoming electrophile (NO₂⁺) to the meta position. doubtnut.comyoutube.com For this compound, this would result in nitration at the 5-position. A procedure for the meta-nitration of N,N-dimethylaniline has been well-documented, yielding m-nitrodimethylaniline. orgsyn.org

ReactionReagentsExpected Major Product PositionRationale
Nitration Conc. HNO₃, Conc. H₂SO₄5-positionProtonation of the -N(CH₃)₂ group forms a meta-directing anilinium ion. stackexchange.comdoubtnut.comdoubtnut.com
Friedel-Crafts Alkylation/Acylation R-X/AlCl₃Reaction fails or gives meta productThe Lewis acid catalyst complexes with the basic nitrogen, deactivating the ring. researchgate.netacs.org
Halogenation Br₂, FeBr₃2, 4, and/or 6 positionsThe -N(CH₃)₂ group is a strong ortho, para-director under non-acidic conditions. nih.gov

Halogenation: Direct halogenation can proceed, although the high reactivity of the ring can sometimes lead to multiple substitutions. acs.org To achieve more selective halogenation, indirect methods can be employed. For instance, N,N-dialkylanilines can be converted to their corresponding N-oxides, which can then be treated with thionyl chloride or thionyl bromide to yield ortho-chloro or para-bromo anilines, respectively. nih.gov

Nucleophilic Reactivity and Additions

The N,N-dimethylamino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. fiveable.mestackexchange.com This allows it to react with various electrophiles.

N-Alkylation: The nitrogen atom can act as a nucleophile to attack alkylating agents. For example, industrial synthesis of N,N-dimethylaniline often involves the reaction of aniline (B41778) with methanol (B129727) at high temperatures and pressures, sometimes with an acid catalyst like sulfuric acid. alfa-chemistry.comchemicalbook.comprepchem.com This process can lead to the formation of the quaternary ammonium (B1175870) salt, N,N,N-trimethylanilinium iodide, if an excess of an alkylating agent like methyl iodide is used. stackexchange.com

Reaction with Electrophilic Centers: The aromatic ring of N,N-dimethylaniline, being highly electron-rich, can also function as a nucleophile, particularly in reactions with potent electrophiles. The substitution occurs preferentially at the para-position (the 4-position). acs.org An example is the reaction with squaric acid derivatives to form intensely colored squaraine dyes, such as bis(4-dimethylaminophenyl)squaraine. prepchem.com

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group offers another reactive site within the molecule, primarily through oxidation at the sulfur atom or cleavage of the carbon-sulfur bonds.

Oxidative Transformations (e.g., Sulfonylation)

The sulfur atom in the methylsulfanyl group is in a low oxidation state and can be readily oxidized. This transformation is a common and predictable reaction for aryl methyl thioethers. The oxidation typically proceeds in two stages: first to the sulfoxide (B87167) and then to the sulfone. rsc.orgorganic-chemistry.org

TransformationProductCommon Oxidizing Agents
Sulfide (B99878) to Sulfoxide N,N-Dimethyl-3-(methylsulfinyl)anilinem-CPBA (1 equivalent), H₂O₂ with catalyst organic-chemistry.orgorganic-chemistry.org
Sulfide to Sulfone N,N-Dimethyl-3-(methylsulfonyl)anilinem-CPBA (>2 equivalents), H₂O₂ with catalyst organic-chemistry.orgpsu.edu

Controlling the stoichiometry of the oxidizing agent can allow for the selective formation of either the sulfoxide or the sulfone. researchgate.net For example, using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) typically yields the sulfoxide, while two or more equivalents will produce the sulfone. organic-chemistry.org Hydrogen peroxide, often in the presence of a catalyst, is another common reagent for these oxidations. organic-chemistry.org

Cleavage and Substitution Reactions

The carbon-sulfur bonds of the methylsulfanyl group can be cleaved under various conditions, enabling the substitution of the -SCH₃ group with other functionalities or its complete removal. rsc.org

Reductive Cleavage (Desulfurization): The C-S bond can be reductively cleaved to replace the methylsulfanyl group with a hydrogen atom. This is often accomplished using transition metal catalysts, with nickel-based systems being particularly effective for the desulfurization of thioethers. acs.org

Oxidative and Photochemical Cleavage: The C(sp³)–S bond of aryl methyl thioethers can be cleaved under metal-free oxidative conditions, for example using N-chlorosuccinimide (NCS). mdpi.com Additionally, photochemical methods involving UV irradiation can induce homolytic cleavage of the C-S bond, generating radical intermediates. researchgate.netdntb.gov.ua

Cyclization and Annulation Reactions with this compound Derived Structures

While this compound itself does not readily undergo intramolecular cyclization, it can serve as a precursor to structures that do. Such reactions typically require the prior installation of a suitable reactive group, often ortho to the amine.

For instance, substituted anilines are widely used in the synthesis of fused heterocyclic systems. The electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for constructing quinoline (B57606) rings. nih.govdocumentsdelivered.comnih.gov In these reactions, the electron-donating or -withdrawing nature of substituents on the aniline ring influences the reaction yield and regioselectivity. acs.orgresearchgate.net

Similarly, anilines bearing an ortho-thiol or a related functional group are key intermediates in the synthesis of benzothiazoles and benzothiazines. organic-chemistry.orgnih.govacs.org A common strategy involves the condensation of an ortho-aminothiophenol with aldehydes, nitriles, or other carbonyl-containing compounds. nih.govresearchgate.netmdpi.com Therefore, to utilize this compound in such cyclizations, a synthetic sequence would first need to introduce a reactive functional group at the 2-position of the aromatic ring.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. Substituted anilines are versatile precursors for such structures, and this compound offers unique potential for the creation of sulfur-containing heterocycles, most notably benzothiazoles.

One of the most common methods for synthesizing the benzothiazole (B30560) core is the condensation of a 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov While this compound does not possess the required ortho-thiol group, synthetic strategies often involve the transformation of existing functionalities. For instance, the methylsulfanyl group could potentially be converted to a thiol, or cyclization could be directed to the ortho position of the amine, followed by subsequent reactions.

Modern synthetic methods provide alternative pathways. For example, three-component reactions involving anilines, a sulfur source like potassium sulfide (K₂S), and a carbon source such as dimethyl sulfoxide (DMSO) can yield 2-unsubstituted benzothiazoles. organic-chemistry.org In such a scenario, this compound could undergo intramolecular cyclization, where the reaction is directed by the N,N-dimethylamino group to an ortho carbon, followed by reaction with the sulfur source to form the fused thiazole (B1198619) ring. Other advanced methods for benzothiazole synthesis include copper-catalyzed condensation of 2-aminobenzenethiols with nitriles and intramolecular cyclization of ortho-halogenated precursors. nih.govresearchgate.net The application of these methods to derivatives of this compound could provide access to novel fused systems.

Another approach involves the photochemical radical cyclization of N,N-dimethylanilines with reagents like N-substituted maleimides, which can lead to the formation of pyrrolo[3,4-c]quinolinone scaffolds. researchgate.netresearchgate.net This type of reaction, initiated by a photoorganocatalyst like benzaldehyde, proceeds via an oxidative annulation pathway and could be applied to this compound to generate complex fused N-heterocycles.

Table 1: Representative Strategies for Fused Heterocycle Synthesis Applicable to Aniline Derivatives
Reaction TypeKey Reagents/CatalystsProduct TypeReference
Condensation/Cyclization2-Aminobenzenethiol, Aldehydes/AcidsBenzothiazoles nih.gov
Three-Component ReactionAniline, K₂S, DMSO2-Unsubstituted Benzothiazoles organic-chemistry.org
Photochemical Radical CyclizationN-Substituted Maleimide, PhotoinitiatorPyrrolo[3,4-c]quinolinones researchgate.netresearchgate.net
Copper-Catalyzed Condensation2-Aminobenzenethiol, Nitriles, Cu catalyst2-Substituted Benzothiazoles nih.gov

Intramolecular Cyclizations

Intramolecular cyclization reactions are powerful tools for constructing cyclic molecules with high efficiency. For derivatives of this compound, cyclization can be envisioned through the formation of new bonds involving the aromatic ring, the nitrogen atom, or the sulfur atom.

A notable example of such a reaction involving a related compound is the intramolecular cyclization of nitroketene aminals that possess a tethered phenyl group. ias.ac.in In the presence of a strong acid like trifluoromethanesulfonic acid, these compounds cyclize to form amidinium triflate salts. A suitably functionalized derivative of this compound could undergo a similar acid-catalyzed cyclization.

Furthermore, strategies for synthesizing 3-amino oxindoles have been developed through the intramolecular cyclization of N-aryl amides. rsc.org This reaction proceeds via a 2-azaallyl anion intermediate. By converting the N,N-dimethylamino group of the target molecule into an appropriate amide functionality, this pathway could be utilized to synthesize novel oxindole (B195798) structures bearing a methylsulfanyl group.

Mechanistic Elucidation of Key Reactions

Insights into N-Alkylation Mechanisms

As a tertiary amine, this compound can undergo further N-alkylation to form a quaternary ammonium salt. The mechanism of N-alkylation of anilines has been studied extensively and typically involves the nucleophilic attack of the nitrogen atom on an alkylating agent. psu.edu

The reaction of anilines with alcohols, a common and atom-economical alkylation method, is often catalyzed by transition metal complexes containing iridium, ruthenium, or manganese. acs.orgresearchgate.net The generally accepted "borrowing hydrogen" mechanism involves several key steps:

Oxidation: The metal catalyst oxidizes the alcohol to an aldehyde intermediate.

Condensation: The aniline nitrogen attacks the aldehyde, forming a hemiaminal which then dehydrates to an iminium ion.

Reduction: The metal hydride species, formed during the initial oxidation step, reduces the iminium ion to the N-alkylated amine product, regenerating the catalyst. acs.org

For a tertiary amine like this compound, direct reaction with an alkyl halide (e.g., methyl iodide) is more straightforward, proceeding via a classic Sₙ2 mechanism to yield the N,N,N-trimethyl-3-(methylsulfanyl)anilinium salt. The presence of the electron-donating N,N-dimethylamino and methylsulfanyl groups enhances the nucleophilicity of the aniline ring, but the primary site of alkylation remains the nitrogen lone pair.

Table 2: Catalytic Systems for N-Alkylation of Anilines with Alcohols
Catalyst TypeAlkylating AgentGeneral ConditionsReference
NHC–Ir(III) ComplexesBenzyl Alcohols, Methanol120 °C, Solvent-free acs.org
Bis-NHC Manganese ComplexPrimary & Secondary AlcoholsRoom Temperature researchgate.net
Copper Compounds (CuCl₂, CuBr₂)Primary & Secondary AlcoholsRequires halomethane promoters semanticscholar.org
Visible-light Induced4-hydroxybutan-2-oneNH₄Br, No metal catalyst nih.gov

Understanding Regioselectivity and Stereoselectivity

Regioselectivity in reactions involving this compound is governed by the electronic and steric influences of the two substituents on the aromatic ring. The N,N-dimethylamino group is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution. The methylsulfanyl group is also activating and ortho-, para-directing.

In this meta-substituted pattern, the directing effects are complex:

N,N-Dimethylamino group directs to: C2, C4, and C6 positions.

Methylsulfanyl group directs to: C2 and C4 positions.

The positions ortho and para to the powerful N,N-dimethylamino group (C2, C4, C6) are the most activated and thus the most likely sites for electrophilic attack. The C2 and C4 positions benefit from the activating effects of both groups, making them particularly electron-rich. Steric hindrance from the substituents will also play a role, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by both groups.

In palladium-catalyzed reactions, such as heteroannulation of o-bromoanilines with dienes, the regioselectivity is highly dependent on the nature of the phosphine (B1218219) ligand used. nih.govnih.gov This ligand control allows for regiodivergent synthesis, providing access to different constitutional isomers from the same starting materials. While not directly studied for this compound, these principles indicate that precise control over regioselectivity in cross-coupling reactions would require careful ligand screening. chemrxiv.org

Stereoselectivity becomes relevant in reactions that create new chiral centers, such as [3+2] cycloaddition reactions. nih.gov For this compound to participate in such a reaction, it would first need to be converted into a suitable dipolarophile or dipole. The facial selectivity of the subsequent cycloaddition would be influenced by the steric bulk of the substituents on the ring and the specific geometry of the transition state, which is often dictated by the catalyst and reaction conditions.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is of significant interest due to the presence of two electroactive centers: the tertiary amine and the thioether. The electrochemical oxidation of both N,N-dimethylaniline and thioanisole (B89551) (methyl phenyl sulfide) derivatives has been extensively studied. rsc.orgresearchgate.netresearchgate.netmdpi.com

The oxidation can be initiated at either the nitrogen or the sulfur atom, depending on which has the lower oxidation potential.

N-Centered Oxidation: The electrochemical oxidation of N,N-dimethylaniline typically proceeds via a one-electron transfer to form a radical cation. researchgate.netmdpi.com This intermediate is highly reactive and can undergo several pathways, including deprotonation at an N-methyl group to form an aminomethyl radical, or coupling reactions (e.g., head-to-tail or tail-to-tail dimerization) with another radical cation to form benzidine-type structures. researchgate.net

S-Centered Oxidation: Thioanisole and its derivatives also undergo one-electron oxidation to form a radical cation. researchgate.net This species can deprotonate at the methyl group to yield an α-thioalkyl radical, which can participate in C-C bond formation. Alternatively, in the presence of water, the thioether can be oxidized to the corresponding sulfoxide and further to the sulfone. rsc.org Environmentally benign electrochemical methods using water as the oxygen source have been developed for these selective oxidations, with the product (sulfoxide or sulfone) being controlled simply by the applied potential. rsc.org

For this compound, the initial oxidation pathway would be a competition between these two sites. The electron-donating character of each group activates the other, likely lowering the oxidation potential of the entire molecule compared to either N,N-dimethylaniline or thioanisole alone. The precise mechanism would depend on the electrode material, solvent, and applied potential, but would likely involve the formation of radical cation intermediates that could lead to polymerization, dimerization, or selective oxidation at the sulfur atom. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 3 Methylsulfanyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete carbon-hydrogen framework of N,N-Dimethyl-3-(methylsulfanyl)aniline.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino and methylsulfanyl groups.

The aromatic region typically displays complex multiplets resulting from the spin-spin coupling of the four protons on the 1,3-disubstituted benzene (B151609) ring. The electron-donating nature of the N,N-dimethylamino group and the methylsulfanyl group influences the chemical shifts of these aromatic protons, causing them to appear at specific frequencies. The N,N-dimethylamino group protons appear as a sharp singlet, as the two methyl groups are chemically equivalent. Similarly, the protons of the methylsulfanyl group also produce a distinct singlet.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H ~6.5 - 7.3 Multiplet (m) 4H
N(CH₃)₂ ~2.9 - 3.0 Singlet (s) 6H

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. In this compound, distinct signals are expected for the aromatic carbons and the methyl carbons.

The spectrum will show six unique signals for the aromatic carbons, as the substitution pattern removes any symmetry that would make them equivalent. The carbons directly attached to the nitrogen (C-1) and sulfur (C-3) atoms are significantly influenced by these heteroatoms. The chemical shifts of the other four aromatic carbons (C-2, C-4, C-5, C-6) are also modulated by the electronic effects of the substituents. Two additional signals in the aliphatic region correspond to the carbons of the N,N-dimethylamino and methylsulfanyl groups. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making this technique a powerful tool for assessing substituent effects. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C-N (Aromatic) ~150
C-S (Aromatic) ~139
C-H (Aromatic) ~110 - 130
N(CH₃)₂ ~40

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguously confirming the molecular structure and assigning all signals. semanticscholar.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, which is particularly useful for assigning the connectivity within the aromatic spin system.

These advanced techniques provide a comprehensive and unambiguous picture of the molecular architecture of this compound. nptel.ac.in

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and studying conformational isomers, as different molecular vibrations absorb or scatter light at characteristic frequencies.

The IR and Raman spectra of this compound are dominated by the vibrational signatures of the N,N-dimethylamino group, the methylsulfanyl (thioether) group, and the substituted benzene ring.

N,N-Dimethylamino Group: This group is characterized by several distinct vibrations. The C-N stretching vibration typically appears in the 1360-1250 cm⁻¹ region. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups are observed around 2800 cm⁻¹. sphinxsai.com Strong absorptions related to the CH₃ rocking modes are also characteristic of this group. rsc.org

Thioether Group: The C-S stretching vibration of the methylsulfanyl group is generally weaker than oxygen-containing analogues and is found in the 700-600 cm⁻¹ range. The presence of this band is a key indicator of the thioether functionality.

Aromatic Ring: The spectra also feature characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. sphinxsai.com Out-of-plane C-H bending vibrations are indicative of the 1,3-substitution pattern.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch Aromatic 3100 - 3000
C-H Stretch -CH₃ (NMe₂, SMe) 2980 - 2800
C=C Stretch Aromatic Ring 1600 - 1450
C-N Stretch Aryl-N 1360 - 1250

Vibrational spectroscopy can provide insights into the conformational preferences of the molecule. The orientation of the N,N-dimethylamino and methylsulfanyl groups with respect to the benzene ring can influence the exact frequencies and intensities of certain vibrational modes.

In N,N-dimethylaniline, steric hindrance between the two methyl groups can cause the dimethylamino group to twist out of the plane of the aromatic ring. nih.gov This twisting affects the extent of π-electron delocalization between the nitrogen lone pair and the ring, which in turn can cause shifts in the vibrational frequencies of both the amino group and the aromatic ring. nih.govresearchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., planar vs. twisted), it is possible to determine the most stable conformation of this compound in the solid state or in solution. nih.goviu.edu.sa

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound are primarily defined by the electronic transitions within the substituted benzene ring. The interplay between the electron-donating N,N-dimethylamino group and the methylsulfanyl group significantly influences the energy of these transitions.

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is characterized by absorption bands originating from π→π* and n→π* electronic transitions. The aromatic benzene ring acts as the primary chromophore. The strong electron-donating N,N-dimethylamino group and the weaker donating methylsulfanyl group extend the conjugation of the π-system, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline (B41778).

The primary π→π* transitions are responsible for the most intense absorption bands. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The presence of the lone pair of electrons on the nitrogen atom of the dimethylamino group and the sulfur atom of the methylsulfanyl group also allows for n→π* transitions. These transitions, which involve promoting a non-bonding electron to a π* antibonding orbital, are generally of lower intensity and may be observed as shoulders on the main absorption bands. For the related compound N,N-dimethylaniline, absorption maxima are observed around 251 nm and 293 nm in alcohol. nih.gov It is expected that this compound would exhibit similar transitions, potentially shifted due to the additional substituent.

Table 1: Expected Electronic Transitions for Aromatic Amines

Transition Type Description Expected Molar Absorptivity (ε)
π → π * Excitation from a π bonding to a π* antibonding orbital. High (>10,000 L mol⁻¹ cm⁻¹)

| n → π * | Excitation from a non-bonding orbital to a π* antibonding orbital. | Low to moderate (<2,000 L mol⁻¹ cm⁻¹) |

Solvent Effects on Absorption Characteristics

The position and intensity of the absorption bands of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The nature of the solvent can stabilize the ground state and the excited state differently, leading to shifts in the absorption maxima (λ_max).

For π→π* transitions, an increase in solvent polarity typically causes a bathochromic shift (shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is thus better stabilized by polar solvents. Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. youtube.com This occurs because the non-bonding electrons of the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), lowering its energy. This stabilization of the ground state increases the energy gap for the transition. ajrsp.combiointerfaceresearch.comsemanticscholar.org Therefore, studying the compound in a range of solvents from non-polar (like cyclohexane) to polar (like ethanol (B145695) or water) can help to identify and differentiate the types of electronic transitions occurring. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns under electron impact (EI) ionization.

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₃NS, approx. 167.27 g/mol ). As an amine, its molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. miamioh.edu This would result in the loss of a methyl radical (•CH₃, mass 15) to form a stable iminium cation at m/z 152. This is often the base peak in the spectrum of N,N-dimethylanilines.

Loss of the Thio-methyl Group: Cleavage of the aryl-S bond could lead to the loss of a methylsulfanyl radical (•SCH₃, mass 47), resulting in a fragment at m/z 120.

Cleavage of the S-CH₃ Bond: Loss of a methyl radical from the methylsulfanyl group is another possibility, leading to a fragment at m/z 152.

The stable aromatic ring structure means that the molecular ion peak is generally strong and readily observable. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formula of Loss
167 [C₉H₁₃NS]⁺ (Molecular Ion) -
152 [M - CH₃]⁺ •CH₃

| 120 | [M - SCH₃]⁺ | •SCH₃ |

X-ray Crystallography for Solid-State Molecular Geometry

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography would provide precise measurements of the molecule's three-dimensional structure. The geometry would be largely defined by the planar benzene ring. The N,N-dimethylamino group would likely adopt a trigonal pyramidal geometry around the nitrogen atom, though the C(aryl)-N bond would have some double bond character, causing the nitrogen and its substituents to be nearly coplanar with the ring to maximize conjugation.

Typical bond lengths would be expected, such as C-C bonds within the aromatic ring (approx. 1.39 Å), C(aryl)-N bonds (approx. 1.40 Å), N-C(methyl) bonds (approx. 1.47 Å), C(aryl)-S bonds (approx. 1.77 Å), and S-C(methyl) bonds (approx. 1.81 Å). Bond angles around the sp² hybridized carbons of the benzene ring would be close to 120°. The torsion angle defined by the C-S-C(aryl)-C plane would indicate the orientation of the methylsulfanyl group relative to the aromatic ring.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of this compound would be governed by a network of weak non-covalent interactions. growingscience.com Given the absence of strong hydrogen bond donors, the packing would primarily be influenced by:

C-H···π interactions: Hydrogen atoms from the methyl groups or the aromatic ring of one molecule could interact with the electron-rich π-system of an adjacent molecule. researchgate.net

π-π stacking: The aromatic rings of adjacent molecules might stack in an offset or parallel-displaced fashion to maximize attractive interactions.

Weak C-H···S/N interactions: Weak hydrogen bonds involving the methyl or aryl hydrogens as donors and the lone pairs on the sulfur or nitrogen atoms as acceptors could also contribute to the stability of the crystal lattice.

These interactions collectively determine the final crystal packing arrangement, influencing properties such as melting point and solubility.

Therefore, it is not possible to generate the article with the requested detailed research findings and data tables while adhering to the strict requirement of focusing solely on this compound. Introducing data from analogous compounds would violate the explicit instructions of the prompt.

Computational and Theoretical Chemistry Studies on N,n Dimethyl 3 Methylsulfanyl Aniline

Prediction of Spectroscopic Parameters

Calculation of UV-Vis Absorption Maxima

The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted with considerable accuracy using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the excited-state properties of molecules, including their UV-Vis absorption maxima (λmax).

For a molecule like N,N-Dimethyl-3-(methylsulfanyl)aniline, a TD-DFT calculation would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable conformation (lowest energy state). This is usually performed using a selected density functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)).

Excited State Calculation: Using the optimized geometry, the TD-DFT calculation is then performed to determine the energies of the electronic transitions from the ground state to various excited states.

Spectrum Simulation: The calculated transition energies and their corresponding oscillator strengths (a measure of the transition probability) are used to simulate the UV-Vis spectrum. The wavelengths with the highest oscillator strengths correspond to the absorption maxima.

For substituted anilines, the absorption bands typically arise from π → π* and n → π* electronic transitions. The positions of these bands are sensitive to the nature and position of the substituents on the aromatic ring. In the case of this compound, the electron-donating dimethylamino group and the methylsulfanyl group would be expected to influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths.

Illustrative Data:

The following table presents hypothetical TD-DFT calculation results for the principal electronic transitions of this compound in a common solvent like ethanol (B145695). These values are for illustrative purposes to demonstrate the typical output of such a calculation, in the absence of published data for this specific molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.15HOMO → LUMO
S0 → S22650.45HOMO-1 → LUMO
S0 → S32300.08HOMO → LUMO+1

Theoretical Investigations of Reaction Mechanisms and Reactivity

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including identifying transition states and mapping out reaction pathways. It also allows for the quantification of a molecule's reactivity through various descriptors derived from its electronic structure.

Transition State Analysis and Reaction Pathways

The study of a chemical reaction's mechanism at a molecular level involves characterizing the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

For a reaction involving this compound, such as electrophilic aromatic substitution, computational methods like DFT can be used to:

Locate Transition States: Algorithms are employed to find the geometry of the transition state for a specific reaction step.

Frequency Analysis: A frequency calculation is performed on the located TS geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed, providing insights into the reaction's feasibility and selectivity.

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical reactivity descriptors. These descriptors offer a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. Some of the key global reactivity descriptors include:

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A): η = (I - A) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). A higher electrophilicity index suggests a greater propensity to act as an electrophile.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as approximations for I and A, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Illustrative Data:

The following table provides hypothetical values for some of the key reactivity descriptors for this compound, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. These values are for illustrative purposes only.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-5.20
LUMO EnergyELUMO-0.85
Ionization PotentialI5.20
Electron AffinityA0.85
Chemical Hardnessη2.175
Electronic Chemical Potentialμ-3.025
Electrophilicity Indexω2.10

Solvation Effects in Theoretical Models

Chemical reactions and spectroscopic measurements are most often carried out in a solvent. The presence of a solvent can significantly influence the properties and reactivity of a molecule. Therefore, it is crucial to include solvation effects in theoretical models to obtain results that are comparable to experimental data.

There are two main approaches to modeling solvation:

Explicit Solvation: This method involves including a number of individual solvent molecules in the calculation. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive.

Implicit Solvation (Continuum Models): This is a more common approach where the solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

In a PCM calculation for this compound, the solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation, providing a more realistic description of the molecule's behavior in solution. The inclusion of a solvation model is essential for accurate calculations of properties such as UV-Vis absorption maxima and reaction energy profiles in solution.

Role of N,n Dimethyl 3 Methylsulfanyl Aniline in Advanced Organic Synthesis and Materials Design

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Compounds

The reactivity of N,N-Dimethyl-3-(methylsulfanyl)aniline, particularly the electron-donating nature of its substituents, makes it a valuable precursor for the synthesis of a variety of complex aromatic and heterocyclic compounds. The presence of both a tertiary amine and a thioether group offers multiple reaction sites for elaboration into more intricate molecular architectures.

One significant application of aniline (B41778) derivatives is in the synthesis of phenothiazines, a class of heterocyclic compounds with important pharmaceutical applications. The general synthesis of phenothiazines can be achieved through a two-step process involving the thioarylation of an aniline derivative followed by an intramolecular cyclization. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in readily available literature, the presence of the aniline core suggests its potential as a starting material for analogous transformations to produce novel phenothiazine (B1677639) structures.

Furthermore, aniline derivatives are key components in various classical and modern multi-component reactions for the synthesis of complex heterocyclic systems. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines. researchgate.netresearchgate.netchemspider.commdpi.comlboro.ac.uk Similarly, the Bischler-Napieralski reaction allows for the synthesis of dihydroisoquinolines from β-arylethylamides. researchgate.netchemrxiv.orgnih.govnih.govalfa-chemistry.com The aromatic core of this compound can potentially participate in such cyclization reactions, leading to the formation of novel heterocyclic frameworks.

The Julia-Kocienski olefination is another modern synthetic method where aniline derivatives can be employed to create complex alkenes, which are themselves versatile intermediates for further transformations. researchgate.netnih.govcore.ac.uknih.govnih.gov

The following table summarizes some key reactions where aniline derivatives, and by extension potentially this compound, serve as important precursors.

Reaction NameDescriptionResulting Compound ClassPotential Application of this compound
Thioarylation/CyclizationTwo-step synthesis involving ortho-thioarylation of an aniline followed by intramolecular cyclization. nih.govresearchgate.netPhenothiazinesPrecursor for novel phenothiazine derivatives.
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. researchgate.netresearchgate.netchemspider.commdpi.comlboro.ac.ukTetrahydroisoquinolines, β-CarbolinesBuilding block for complex alkaloid-like structures.
Bischler-Napieralski ReactionIntramolecular cyclization of β-arylethylamides to form dihydroisoquinolines. researchgate.netchemrxiv.orgnih.govnih.govalfa-chemistry.comDihydroisoquinolinesSynthesis of isoquinoline-based heterocycles.

Application as a Ligand or Ligand Precursor in Organometallic Chemistry and Catalysis

The presence of both nitrogen and sulfur atoms in this compound provides potential coordination sites for metal ions, making it an interesting candidate for use as a ligand or a precursor for more complex ligands in organometallic chemistry and catalysis. The combination of a soft sulfur donor and a harder nitrogen donor can lead to hemilabile ligand behavior, which can be beneficial in catalytic cycles.

Thioether-functionalized ligands have been explored in the development of transition metal complexes for various catalytic applications. core.ac.uk The sulfur atom can coordinate to a metal center and potentially be displaced by a substrate during a catalytic reaction, thus playing a dynamic role in the catalytic process. Silyl-substituted thioether ligands, for example, have been used to prepare stable silver(I) complexes. nih.gov

Aniline derivatives are also widely used as precursors for ligands in catalysis. For instance, they are key components in the synthesis of ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura acs.orgresearchgate.netrsc.orgutexas.edu and Heck couplings. The electronic properties of the aniline ring can be tuned to modulate the catalytic activity of the resulting metal complex. Ligands derived from anilines have been successfully employed in challenging C-H activation reactions. ambeed.com

While specific applications of this compound as a ligand are not extensively documented, its structural features suggest its potential in the design of novel N,S-bidentate ligands for various catalytic transformations, including asymmetric catalysis where chiral ligands are crucial. researchgate.netnih.govacs.org

The table below outlines some areas where aniline and thioether-containing compounds have been utilized as ligands or ligand precursors.

Catalytic ApplicationLigand Type / PrecursorMetalReference
Suzuki-Miyaura Cross-CouplingAniline-derived [N,O] ligandsPalladium researchgate.net
C-H Arylation3-Acetylamino-2-hydroxypyridine (aniline derivative)Palladium ambeed.com
Asymmetric Allylic AminationP,olefin-type chiral ligand with C-N axial chiralityPalladium
Friedel-Crafts Asymmetric AlkylationBis(imidazolinyl)- and bis(oxazolinyl)thiophenesCopper nih.gov

Intermediate in the Development of Functional Materials (e.g., Dye Precursors, Semiconductors)

This compound serves as a valuable intermediate in the synthesis of various functional organic materials, owing to its chromophoric and electronic properties, which can be further enhanced through chemical modification.

A prominent application of N,N-dimethylaniline and its derivatives is in the synthesis of azo dyes. nih.govnih.govnih.govnih.gov These dyes are produced through a diazo-coupling reaction, where a diazonium salt is reacted with an electron-rich coupling component like N,N-dimethylaniline. The resulting azo compounds have extended π-conjugated systems, leading to strong absorption in the visible region of the electromagnetic spectrum. The specific color of the dye can be tuned by modifying the substituents on the aromatic rings.

In the realm of semiconductor materials, aniline derivatives are precursors to conductive polymers. For instance, nanocomposites of copolymers of N-methyl pyrrole (B145914) and N,N-dimethylaniline have been synthesized and characterized for their electrical conductivity. Polyaniline and its derivatives are a well-known class of conducting polymers with applications in various electronic devices. The incorporation of the methylsulfanyl group could potentially influence the electronic properties and processability of such polymers.

Furthermore, aniline derivatives are being explored as building blocks for organic light-emitting diodes (OLEDs). ambeed.com The development of efficient blue-emitting materials is a key area of research in OLED technology, and novel organic molecules are constantly being designed and synthesized to improve device performance. The electronic properties of this compound make it a potential candidate for incorporation into larger molecular structures for OLED applications.

The compound's structure also suggests potential for use in the development of electrochromic materials, which change color in response to an electrical potential. chemrxiv.org Polycarbazole films derived from N-phenyl-3,6-bis(N-carbazolyl)carbazoles, which are structurally related to aniline derivatives, have shown promising electrochromic behavior.

The following table summarizes the potential applications of this compound as an intermediate in functional materials.

Functional MaterialApplicationRole of this compound
Azo DyesColorants for textiles, food, and indicatorsElectron-rich coupling component in diazo-coupling reactions. nih.govnih.govnih.govnih.gov
Conductive PolymersOrganic electronics, sensors, antistatic coatingsMonomer or co-monomer for the synthesis of conductive polymers.
Organic Light-Emitting Diodes (OLEDs)Displays, lightingBuilding block for the synthesis of emissive or charge-transporting materials. ambeed.com
Electrochromic MaterialsSmart windows, displaysPrecursor for the synthesis of polymers that change color with an applied voltage. chemrxiv.org

Building Block for Novel Molecular Architectures

The unique structure of this compound, with its defined substitution pattern and reactive functionalities, makes it an attractive building block for the construction of novel and complex molecular architectures, such as dendrimers, macrocycles, and supramolecular assemblies.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govresearchgate.netresearchgate.net Their synthesis often involves the iterative addition of branching units to a central core. The aniline moiety can serve as a core or as a branching unit in the synthesis of various types of dendrimers. While specific examples utilizing this compound are not readily found, its structure is amenable to synthetic strategies used in dendrimer construction.

Macrocycles are large cyclic molecules that have found applications in host-guest chemistry, catalysis, and drug discovery. The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The functional groups on this compound could be modified to include reactive ends that can participate in macrocyclization reactions, leading to novel macrocyclic structures with unique properties. For example, thioether- and amine-functionalized macrocycles have been synthesized and studied for their metal ion coordination properties.

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized assemblies. Amphiphilic derivatives of N,N-dimethyl β-alanine have been shown to form supramolecular assemblies such as nanofibers and vesicles. The structural features of this compound could be exploited to design new molecules capable of self-assembly into ordered nanostructures.

The table below highlights the potential of this compound as a building block for various molecular architectures.

Molecular ArchitectureDescriptionPotential Role of this compound
DendrimersHighly branched, monodisperse macromolecules. nih.govresearchgate.netresearchgate.netCore or branching unit in dendrimer synthesis.
MacrocyclesLarge cyclic molecules.Component in the synthesis of novel macrocyclic structures.
Supramolecular AssembliesOrdered structures formed through non-covalent interactions.Precursor for molecules designed for self-assembly.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of scientific literature dedicated specifically to N,N-Dimethyl-3-(methylsulfanyl)aniline is notably sparse. The primary available information pertains to its basic chemical identity and the properties of its immediate precursor, 3-(methylsulfanyl)aniline. Key data points that have been established include its molecular formula (C9H13NS) and CAS number (2552-33-2). echemi.com Physical properties of the parent amine, 3-(methylsulfanyl)aniline, such as its boiling point (163-165 °C at 16 mmHg) and density (1.13 g/mL at 25 °C), are documented and provide a foundational understanding of the physicochemical characteristics that can be expected for its N,N-dimethylated derivative. sigmaaldrich.com

Identification of Emerging Research Avenues and Challenges

The limited research on this compound presents a clear opportunity for further scientific exploration. A primary research avenue is the development and optimization of a definitive synthetic protocol for this compound. While methods can be inferred from related molecules, a systematic study to establish the most efficient and scalable synthesis would be of significant value to the chemical community. This would involve investigating various methylating agents and catalytic systems to maximize yield and purity.

A significant challenge in the study of this compound is the current lack of comprehensive characterization data. Future research should prioritize the thorough spectroscopic analysis of this compound, including high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy. The acquisition of this data is crucial for unambiguous identification and for understanding the electronic and structural properties of the molecule.

Furthermore, the potential applications of this compound are largely unexplored. Given that substituted anilines are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers, a key research direction would be to investigate the utility of this specific compound in these areas. minalspecialities.com For example, its role as a precursor in the synthesis of novel azo dyes or as a building block for pharmacologically active molecules warrants investigation. The presence of the methylsulfanyl group could impart unique properties to these downstream products.

Potential for Novel Methodological Developments and Expanded Applications

The exploration of this compound could stimulate the development of novel synthetic methodologies. For instance, research into the regioselective functionalization of the aromatic ring could lead to new derivatives with tailored electronic and steric properties. The interplay between the electron-donating dimethylamino group and the methylsulfanyl group could lead to interesting reactivity patterns that could be exploited in organic synthesis.

The expansion of applications for this compound is contingent on a deeper understanding of its fundamental properties. Investigations into its electrochemical behavior could reveal its potential use in the development of organic electronic materials. Similarly, its properties as a ligand in coordination chemistry could be explored, potentially leading to new catalysts or functional materials. The synthesis of polymers incorporating this aniline (B41778) derivative could also result in materials with novel thermal, optical, or mechanical properties. A thorough investigation into these areas could uncover unique applications for this compound and its derivatives, moving it from a relatively obscure chemical to a valuable tool in various scientific and industrial fields.

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-3-(methylsulfanyl)aniline, and how do reaction parameters affect yield?

The synthesis typically involves nucleophilic substitution or Pd-catalyzed cross-coupling . A common approach is reacting 3-(methylsulfanyl)aniline with methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH or K₂CO₃) in solvents such as DMF or THF . For higher regioselectivity, Pd(OAc)₂ with ligands like PPh₃ can catalyze coupling reactions, as seen in analogous compounds . Yield optimization requires strict control of stoichiometry (e.g., 1:2 molar ratio of aniline to methylating agent), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization ensures >95% purity.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming substitution patterns. The methylsulfanyl group (-SMe) resonates at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C), while N,N-dimethyl groups appear as singlets at δ ~3.0 ppm (¹H) and δ ~40 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₃NS: calc. 167.0764) .
  • FT-IR : Stretching vibrations for C-S (650–700 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often stem from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., melanoma vs. carcinoma) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .
  • Structural analogs : Compare activity with derivatives lacking the methylsulfanyl group to isolate its contribution .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., sphingosine-1-phosphate receptors) by analyzing π-π stacking (aromatic ring) and hydrogen bonding (-SMe group) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Tyr156 in kinase targets) .
  • QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity to guide derivative design .

Q. What challenges arise in regioselective synthesis, and how are they addressed?

Competing substitution at the ortho/para positions is a major hurdle. Solutions include:

  • Directed ortho-metalation : Use directing groups (e.g., -SMe) to steer Pd-catalyzed coupling to the meta position .
  • Protecting groups : Temporarily block reactive sites (e.g., acetylating the amine) before methylation .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways through rapid heating .

Methodological Considerations

Q. How to optimize solvent systems for large-scale synthesis?

Industrial-scale production employs continuous flow reactors with solvents like toluene or dichloromethane, which balance solubility and safety. For example, highlights a 90% yield using 2-methoxyethyl chloride in toluene under reflux, scaled via automated flow processes .

Q. What strategies validate crystallographic data for structural confirmation?

  • X-ray crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves twinning or disorder in aromatic systems .
  • CCDC deposition : Cross-reference with databases (e.g., Cambridge Structural Database) to confirm bond lengths/angles .

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